molecular formula C8H8BrNO B3092518 (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228565-88-5

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B3092518
CAS No.: 1228565-88-5
M. Wt: 214.06
InChI Key: XZTALTPLRPQESS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine (CAS 1228565-88-5) is a chiral benzofuran derivative with a bromine substituent at the 5-position and an amine group at the 3-position of the dihydrobenzofuran scaffold. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol . The compound is stored under inert atmosphere at 2–8°C to ensure stability, and it carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This molecule is of interest in medicinal chemistry and organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

(3S)-5-bromo-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTALTPLRPQESS-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1-benzofuran followed by the introduction of the amine group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The amination can be achieved through nucleophilic substitution reactions using ammonia or primary amines under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-3-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs, focusing on substituent patterns, stereochemistry, and molecular properties:

Compound Name CAS No. Molecular Formula Substituents (Position) Molecular Weight (g/mol) Stereochemistry Key Differences Reference
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine 1228565-88-5 C₈H₈BrNO Br (5) 214.06 S Reference compound
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine 1273648-88-6 C₈H₇ClFNO Cl (5), F (6) 187.60 Not specified Halogen substitution (Cl, F)
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine 1241676-63-0 C₈H₇BrClNO Br (5), Cl (7) 248.50 S Dual halogen substitution
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 1934470-94-6 C₈H₇BrFNO Br (5), F (4) 230.05* R Stereochemistry (R vs. S)
(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine 1241676-95-8 C₈H₇F₂NO F (5,7) 171.14 S Fluorine replaces bromine
5-Bromo-2,3-dihydrobenzofuran-3-amine 885280-79-5 C₈H₈BrNO Br (5) 214.06 Racemic Lack of stereochemical specificity
Key Observations:
  • Halogen Substitution : Bromine at position 5 is a common feature, but analogs vary with additional halogens (e.g., Cl at 7 in CAS 1241676-63-0) or fluorine substitutions (e.g., F at 4, 5, 6, or 7) .
  • Stereochemistry : The (3S) configuration in the target compound contrasts with the (3R) configuration in CAS 1934470-94-6, which may influence receptor binding in drug discovery .
  • Molecular Weight : Bromine contributes significantly to molecular weight; replacing Br with F (e.g., CAS 1241676-95-8) reduces weight by ~43 g/mol .

Hazard Profiles and Stability

  • Target Compound : Requires dark, inert storage (2–8°C) and poses risks of skin/eye/respiratory irritation .
  • 5,7-Difluoro Analog (CAS 1241676-95-8) : Lower molecular weight and fewer hazards inferred due to fluorine’s lower reactivity compared to Br .

Biological Activity

(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₈BrNO and features a benzofuran scaffold that is often associated with various pharmacological activities. The presence of the bromine atom at the 5-position is believed to enhance its biological reactivity by improving binding affinity to target proteins, such as enzymes and receptors involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Compounds with similar benzofuran structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has demonstrated potential anticancer properties in vitro. Studies have reported selective cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma). For instance, an IC50 value of less than 10 µM was noted against A549 cells, indicating significant potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding, modulating the activity of enzymes or receptors.

Case Studies and Research Findings

Recent studies have explored various derivatives of benzofuran compounds to enhance their pharmacological profiles. For example:

  • Bromo Derivatives : A series of bromo-substituted benzofurans were evaluated for their selectivity as BET inhibitors. These compounds exhibited high potency with selectivity ratios exceeding 1000-fold for certain bromodomains .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of benzofurans to improve solubility and bioavailability while maintaining high potency against biological targets. Modifications at the 2 and 3 positions of the benzofuran ring have led to improved compounds with favorable pharmacokinetic properties .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 5Antimicrobial, anticancer
(3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amineChlorine at position 7Inhibits topoisomerase I
(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amineFluorine at position 7Different binding affinities

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine be experimentally verified?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Refinement using SHELXL (a robust program for small-molecule crystallography) can resolve the absolute configuration by analyzing anomalous dispersion effects from the bromine atom. Visualization via ORTEP-III with its graphical interface aids in interpreting thermal ellipsoids and molecular geometry . For non-crystalline samples, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) or vibrational circular dichroism (VCD) spectroscopy can corroborate enantiopurity.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

Cyclization : Bromination of 2,3-dihydrobenzofuran precursors using NBS (N-bromosuccinimide) under radical or electrophilic conditions.

Amination : Stereoselective introduction of the amine group via reductive amination (e.g., using NaBH₃CN) or enzymatic resolution to isolate the (3S)-enantiomer. Comparative studies of similar derivatives (e.g., 4-fluoro or 4-chloro analogs) suggest that protecting group strategies (e.g., Boc or Fmoc) may enhance yield .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :

  • Analytical HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₈BrNO).
  • ¹H/¹³C NMR to verify dihydrobenzofuran ring protons (δ 3.0–4.5 ppm for CH₂ and CH groups) and amine protons (δ 1.5–2.5 ppm, broad). Deuterated DMSO or CDCl₃ are suitable solvents .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent effects). To address this:

Dose-Response Curvilinear Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

Orthogonal Assays : Combine proliferation assays (e.g., BrdU incorporation ) with apoptosis markers (Annexin V/PI staining) to cross-validate results.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with putative targets (e.g., GPCRs or kinases), prioritizing hypotheses for experimental validation .

Q. How does the bromine substituent influence the compound’s reactivity and pharmacological profile compared to other halogenated analogs?

  • Methodological Answer :

  • Electrophilic Reactivity : Bromine’s polarizable electron cloud enhances susceptibility to nucleophilic aromatic substitution (SNAr) compared to chloro or fluoro analogs.
  • Pharmacokinetics : LogP calculations (via ChemDraw or ACD/Labs) predict increased lipophilicity vs. non-halogenated analogs, impacting blood-brain barrier penetration.
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against fluorinated or chlorinated derivatives in target assays (e.g., enzyme inhibition). Bromine’s bulk may sterically hinder binding in certain pockets .

Q. What computational methods are effective for predicting the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., B3LYP/6-31G* level) to optimize asymmetric catalysis conditions.
  • Molecular Dynamics (MD) : Simulate chiral catalyst-substrate interactions (e.g., Jacobsen’s thiourea catalysts) to rationalize enantiomeric excess (%ee).
  • Machine Learning : Train models on existing enantioselective reaction datasets (e.g., Open Reaction Database) to predict optimal solvents or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine
Reactant of Route 2
(3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.